N-Acetyl-Calicheamicin
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Overview
Description
N-Acetyl-Calicheamicin is a potent enediyne antitumor antibiotic derived from the bacterium Micromonospora echinospora. This compound is known for its high anti-tumor activity and is used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . It induces DNA damage, leading to cell death, making it a valuable tool in oncology .
Mechanism of Action
Target of Action
N-Acetyl-Calicheamicin is a potent DNA-damaging agent . It is primarily used in the form of antibody-drug conjugates (ADCs) to target specific cells. The ADCs are designed to bind to specific antigens on the surface of the target cells. For instance, Mylotarg (gemtuzumab ozogamicin) targets CD33, a protein found on the surface of acute myeloid leukemia cells . Similarly, Besponsa (inotuzumab ozogamicin) targets CD22, a protein found on the surface of acute lymphocytic leukemia cells .
Mode of Action
Once the ADC binds to its target antigen, it is internalized by the cell . Inside the cell, the calicheamicin derivative is liberated from the antibody by acid hydrolysis . The potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated by reduction of the dimethyl disulfide trigger in the cytosol to form the potent enediyne diradical capable of inducing DNA strand breaks .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA synthesis. The compound binds to the DNA in the minor groove and then undergoes a reaction similar to Bergman’s cyclization to generate diradical substances . These diradical substances cause DNA strand breaks, which can lead to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC. The ADCs are designed to be stable in circulation, with minimal aggregation . Once the ADC is internalized and degraded in the lysosome, the potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated . The ADC, as measured by total antibody, demonstrated a very slow clearance and long half-life, suggesting there was very little impact due to the instability of the acid-sensitive hydrazone linker in circulation .
Result of Action
The primary result of this compound’s action is the induction of DNA damage, which can lead to cell death . This makes it a potent therapeutic agent for conditions such as leukemia, where the goal is to selectively kill cancer cells .
Action Environment
The action of this compound can be influenced by the environment within the cell. For instance, the liberation of the calicheamicin derivative from the antibody requires an acidic environment, such as that found within a lysosome . Additionally, the stability of the ADC in circulation can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
N-Acetyl-Calicheamicin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate . This interaction enhances the stability of this compound ADCs .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by causing DNA damage . This compound has been found to be highly efficacious in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) .
Molecular Mechanism
The mechanism of action of this compound is quite complex. Once the ADC is internalized and degraded in the lysosome, this compound is activated by reduction of the dimethyl disulfide trigger in the cytosol to form a potent enediyne diradical capable of inducing DNA strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The resulting homogeneous conjugates possess minimal aggregation and display high in vivo stability with 50% of the drug remaining conjugated to the antibody after 21 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, the administration of ADC weekly at 10 mg/kg/dose and every 3 weeks at 7.5 mg/kg/dose were not tolerated with early euthanasia at 3 days after dose 1 of all animals treated weekly at 10 mg/kg/dose and one animal treated every 3 weeks at 7.5 mg/kg/dose .
Metabolic Pathways
This compound is involved in several metabolic pathways . Disulfide bond cleavage in this compound payload is a key liability that potentially impacts the overall stability of the ADC .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is directly attached to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .
Subcellular Localization
Once the ADC is internalized and degraded in the lysosome, this compound is activated in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, including the coupling of maleimide-PEG-amine with this compound-derived carboxylic acid in the presence of COMU coupling reagent and N,N-diisopropyl ethylamine in dimethylformamide . The product is then isolated by reverse phase high-performance liquid chromatography (HPLC) and stored frozen .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the bacterium Micromonospora echinospora. The compound is then extracted and purified through a series of chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-Calicheamicin undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Reduction: Common reagents include reducing agents such as thiols.
Cyclization: This reaction typically occurs under physiological conditions within the cell.
Major Products Formed: The major product formed from these reactions is the diradical species that induces DNA strand breaks, leading to cell death .
Scientific Research Applications
N-Acetyl-Calicheamicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enediyne chemistry and radical-induced DNA damage.
Biology: Employed in studies to understand the mechanisms of DNA damage and repair.
Medicine: Incorporated into antibody-drug conjugates for targeted cancer therapy, such as gemtuzumab ozogamicin and inotuzumab ozogamicin, which are used to treat acute myeloid leukemia and acute lymphocytic leukemia, respectively
Industry: Utilized in the development of novel anticancer therapeutics and drug delivery systems.
Comparison with Similar Compounds
Calicheamicin γ1: Another potent enediyne antitumor antibiotic derived from the same bacterium.
Esperamicin: A related enediyne compound with similar DNA-damaging properties.
Uncialamycin: Another enediyne compound used in antibody-drug conjugates, known for its bystander killing effect.
Uniqueness: this compound is unique due to its high potency and specificity in inducing DNA damage. Its incorporation into antibody-drug conjugates allows for targeted delivery to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Properties
CAS No. |
108212-76-6 |
---|---|
Molecular Formula |
C57H76IN3O22S4 |
Molecular Weight |
1410.4 g/mol |
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19-/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 |
InChI Key |
WPDOZYZAJKUVRZ-DPACUSKXSA-N |
Isomeric SMILES |
CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C |
SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |
Canonical SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |
Origin of Product |
United States |
Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?
A1: this compound functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making this compound a potent cytotoxic agent, particularly against cancer cells.
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